4-acetamido-N-(2-ethylhexyl)benzamide
Description
4-Acetamido-N-(2-ethylhexyl)benzamide is a benzamide derivative characterized by a 4-acetamido-substituted aromatic core and a branched 2-ethylhexyl group attached via an amide linkage. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, which influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-acetamido-N-(2-ethylhexyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-6-7-14(5-2)12-18-17(21)15-8-10-16(11-9-15)19-13(3)20/h8-11,14H,4-7,12H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVPWQAGGCDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-(2-ethylhexyl)benzamide typically involves the acylation of 4-aminobenzamide with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-N-(2-ethylhexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the benzamide.
Reduction: Amines derived from the acetamido group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-N-(2-ethylhexyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-ethylhexyl)benzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The benzamide scaffold allows for diverse substitutions at the acetamido and N-alkyl/aryl positions. Below is a comparative analysis of key analogs:
Key Observations :
- Solubility: Amino- or hydroxy-substituted derivatives (e.g., compounds 15, 24, 14m) exhibit improved aqueous solubility due to hydrogen-bonding capabilities .
- Synthetic Accessibility : Branched alkyl chains (e.g., 2-ethylhexyl) require specialized catalysts (e.g., CuI/DMEDA) for introduction, complicating synthesis compared to linear alkyl or aryl groups .
HDAC Inhibition
- The ethylhexyl group may reduce off-target effects compared to smaller alkyl chains .
- Belinostat/Etinostat: Approved HDAC inhibitors with smaller substituents (e.g., hydroxamic acid groups) show higher potency but poorer selectivity .
Antimicrobial and Anti-inflammatory Activity
- Fluorophenyl Derivatives : 4-Acetamido-N-(3-substituted-4-fluorophenyl)benzamides exhibit moderate antibacterial activity (e.g., against Staphylococcus aureus) and anti-inflammatory effects. The fluorine atom enhances metabolic stability, but the ethylhexyl analog’s bulkier group may limit similar efficacy .
PCAF HAT Inhibition
- Long-Chain Analogs: Compounds with tetradecanoylamino (C14) substituents (e.g., compound 17) show superior PCAF HAT inhibition (~79%) compared to shorter chains. The ethylhexyl group (C8) may offer intermediate activity .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Ethylhexyl’s branching may slow hepatic metabolism, extending half-life compared to straight-chain analogs .
- Toxicity: Aryl-substituted benzamides (e.g., Y030-2568) risk genotoxicity due to aromatic ring interactions, whereas alkyl-substituted derivatives like the target compound are likely safer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
